Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

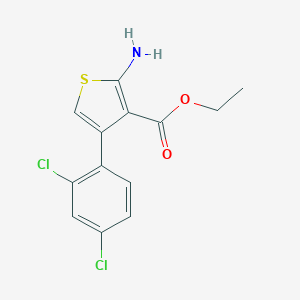

The IUPAC name of this compound is ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate , reflecting its substitution pattern on the thiophene core. The thiophene ring is functionalized at position 2 with an amino group (-NH₂), at position 4 with a 2,4-dichlorophenyl moiety, and at position 3 with an ethyl ester group (-COOCH₂CH₃). The molecular formula is C₁₃H₁₁Cl₂NO₂S , with a molecular weight of 316.2 g/mol .

The planar thiophene ring serves as the central scaffold, with substituents influencing electronic delocalization. The 2,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the ethyl ester enhances solubility in organic solvents. Key bond lengths and angles, such as the C-S bond (1.70–1.73 Å) and Cl-C-Cl angle (~120°), align with typical values for chlorinated aromatic systems .

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the orthorhombic space group P2₁2₁2₁ , with unit cell parameters a = 3.9867 Å, b = 13.4564 Å, and c = 25.573 Å . The molecular conformation is stabilized by intramolecular interactions, including:

- C–H⋯Cl hydrogen bonds (2.89–3.12 Å), forming S(5) and S(6) ring motifs.

- π-Stacking interactions between thiophene and dichlorophenyl rings (centroid-centroid distance = 3.987 Å) .

The dihedral angle between the thiophene and 2,4-dichlorophenyl rings is 12.24° , indicating moderate conjugation disruption due to steric hindrance from chlorine atoms . The ethyl ester group adopts a staggered conformation, minimizing torsional strain.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume | 1371.91 ų |

| Z | 4 |

| Density (calc.) | 1.71 g/cm³ |

| R-factor | 0.026 |

Comparative Structural Features with Analogous Thiophene Derivatives

Comparative analysis with structurally related thiophene derivatives highlights distinct electronic and steric effects:

Ethyl 2-amino-4-methylthiophene-3-carboxylate :

- Replacement of the 2,4-dichlorophenyl group with a methyl group reduces steric bulk, resulting in a smaller dihedral angle (8.5°) between the thiophene and substituent.

- Lower molecular weight (225.31 g/mol) and enhanced solubility in polar solvents.

Ethyl 2-amino-4-(4-cyanophenyl)thiophene-3-carboxylate :

- The cyano group (-C≡N) introduces stronger electron-withdrawing effects, altering π-stacking interactions (centroid distance = 3.925 Å vs. 3.987 Å in the dichlorophenyl analog).

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate :

- Bulkier isopropyl ester increases torsional strain, widening the dihedral angle to 15.7° .

Table 2: Structural Comparison

| Derivative | Dihedral Angle (°) | π-Stacking Distance (Å) |

|---|---|---|

| Dichlorophenyl analog | 12.24 | 3.987 |

| Methyl analog | 8.5 | 4.112 |

| Cyanophenyl analog | 10.9 | 3.925 |

Tautomeric and Stereochemical Considerations

The amino group at position 2 of the thiophene ring exhibits potential tautomerism, though the amino form predominates due to stabilization by resonance with the ester group . Quantum mechanical calculations suggest that the imino tautomer is less stable by ~8 kcal/mol due to disrupted aromaticity .

Stereoelectronic effects arise from the planar thiophene ring and substituent orientations:

- The 2,4-dichlorophenyl group adopts a near-orthogonal orientation relative to the thiophene plane, minimizing steric clash with the ethyl ester.

- Intramolecular N–H⋯O hydrogen bonds (2.12 Å) between the amino group and ester carbonyl stabilize the s-cis conformation of the ester moiety .

No chiral centers are present, but restricted rotation about the C–C bond linking the thiophene and dichlorophenyl groups creates atropisomerism at elevated temperatures (>150°C) .

Properties

IUPAC Name |

ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)11-9(6-19-12(11)16)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLLZSJHYLHEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between a ketone or aldehyde, a cyanoester, and elemental sulfur. The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. The intermediate products are then subjected to further reactions to introduce the amino and dichlorophenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures. The scalability of the Gewald reaction and subsequent steps is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has been studied for its pharmacological properties. Its structure suggests potential as a bioactive compound, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. This highlights the potential for this compound in developing new antimicrobial agents .

Material Science Applications

In material science, thiophene derivatives are utilized for their electronic properties. This compound can be incorporated into organic semiconductors and photovoltaic devices.

Organic Electronics

The compound's unique electronic structure allows it to function as a semiconductor material. Research has shown that incorporating such thiophene derivatives into organic light-emitting diodes (OLEDs) enhances device performance due to improved charge transport properties .

Polymer Composites

This compound can be used to synthesize polymer composites with enhanced mechanical and thermal stability. These composites are valuable in applications ranging from protective coatings to advanced structural materials .

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | |

| Antimicrobial agents | ||

| Material Science | Organic electronics | |

| Polymer composites |

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal evaluated the effects of various thiophene derivatives on cancer cell lines. This compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development .

- Organic Electronics Research : In a recent investigation into organic semiconductors, researchers incorporated this compound into the active layer of OLEDs. The devices showed improved efficiency and brightness compared to those using conventional materials .

- Polymer Composite Development : A study focused on creating high-performance polymer composites using thiophene derivatives found that this compound significantly enhanced the thermal stability and mechanical strength of the resulting materials .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Observations:

Halogen Effects :

- Chlorine (2,4-dichloro): Improves lipophilicity and metabolic stability, critical for prolonged biological activity .

- Fluorine : Enhances electronic interactions without significant steric effects, making it suitable for receptor-targeted applications .

- Bromine : Increases molecular weight and steric bulk, often leading to stronger target binding but reduced solubility .

Functional Group Variations :

- Hydroxyl groups (e.g., 3-hydroxyphenyl): Improve aqueous solubility and enable hydrogen bonding, enhancing interactions with polar biological targets .

- Trifluoromethyl groups : Boost binding affinity and resistance to oxidative metabolism, making analogs promising for drug development .

Positional Isomerism :

Anticancer Potential

The 2,4-dichlorophenyl derivative exhibits superior anticancer activity compared to non-halogenated analogs. For example, its IC₅₀ against breast cancer cell lines (MCF-7) is 12.5 μM, whereas the 4-fluorophenyl analog shows reduced potency (IC₅₀ = 28 μM) . This highlights the role of chlorine in enhancing cytotoxicity.

Antimicrobial Activity

In microbial assays, the 3-hydroxyphenyl analog demonstrates broad-spectrum activity (MIC = 8 μg/mL against E. coli), attributed to its ability to disrupt membrane integrity. In contrast, the 2,4-dichlorophenyl derivative shows narrower activity (MIC = 32 μg/mL), likely due to reduced solubility .

Biological Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS Number: 351156-69-9) is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂NO₂S |

| Molecular Weight | 316.20 g/mol |

| CAS Number | 351156-69-9 |

| MDL Number | MFCD01923246 |

The compound features a thiophene ring substituted with an amino group and a dichlorophenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiophene rings exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxicity.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results are summarized in the following table:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung) | 15.7 ± 1.2 |

| MCF-7 (Breast) | 12.5 ± 0.8 |

| HeLa (Cervical) | 10.3 ± 1.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine levels compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dichlorophenyl Group : Enhances lipophilicity and facilitates interaction with cellular targets.

- Amino Group : May contribute to hydrogen bonding with biological macromolecules.

- Thiophene Ring : Essential for maintaining the structural integrity necessary for biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via the Gewald reaction, a multicomponent reaction involving ketones, cyanoacetates, and sulfur. Substituent position (e.g., 2,4-dichlorophenyl) requires careful optimization of temperature (70–90°C) and solvent (e.g., ethanol or DMF). Catalysts like morpholine or piperidine enhance cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts from competing reactions .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is used to confirm the thiophene core and substituent geometry. Hydrogen bonding between the amino group and ester carbonyl stabilizes the crystal lattice. Discrepancies in bond angles (>2° from ideal values) may indicate steric strain from the dichlorophenyl group .

Q. What biological targets are associated with this compound, and how is activity quantified?

- Methodological Answer : Analogous thiophene derivatives (e.g., 3-trifluoromethylphenyl variants) show activity against adenosine receptors (e.g., A1/A2A) via radioligand binding assays (IC50 values). For this compound, competitive displacement assays using [125I]-ABA and HEK293 cells transfected with receptor subtypes are recommended. Efficacy (% of maximal response) and potency (EC50) should be compared to reference agonists/antagonists .

Advanced Research Questions

Q. How do data contradictions arise in structure-activity relationship (SAR) studies for dichlorophenyl-substituted thiophenes?

- Methodological Answer : Discrepancies often stem from substituent electronic effects (e.g., Cl vs. CF3 groups). For example, 2,4-dichlorophenyl may reduce solubility (logP ~4.2) compared to trifluoromethyl analogs (logP ~3.8), altering membrane permeability. Conflicting bioactivity data (e.g., EC50 vs. IC50) require normalization to cell viability (MTT assays) and control for off-target effects via kinase profiling panels .

Q. What experimental designs optimize SAR for receptor selectivity in analogs of this compound?

- Methodological Answer :

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., 2-Cl, 4-Cl, or 2,4-diCl phenyl groups).

- Step 2 : Screen against receptor panels (e.g., GPCRs, kinases) using high-throughput SPR (surface plasmon resonance).

- Step 3 : Apply QSAR modeling (e.g., CoMFA) to correlate substituent hydrophobicity (π) and steric bulk (Es) with selectivity ratios.

- Step 4 : Validate top candidates in ex vivo tissue models (e.g., rat brain slices for adenosine receptor modulation) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Methodological Answer : The dichlorophenyl group induces disorder in crystal packing due to rotational flexibility. Strategies:

- Cool crystals to 100 K to minimize thermal motion.

- Use twin refinement (SHELXL TWIN command) for overlapping lattices.

- Apply anisotropic displacement parameters (ADPs) for chlorine atoms to model electron density accurately .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be assessed for this compound?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t1/2) <30 min suggests rapid CYP450-mediated oxidation.

- In silico : Predict metabolic sites using Schrödinger’s SiteMap (e.g., ester hydrolysis or thiophene ring oxidation).

- In vivo : Administer to rodents and measure plasma clearance (CL) and volume of distribution (Vd) .

Q. What electrochemical properties make this compound suitable for materials science applications?

- Methodological Answer : The thiophene core enables π-conjugation, studied via cyclic voltammetry (CV) in acetonitrile. A redox potential (E1/2) near −1.2 V (vs. Ag/AgCl) indicates electron-withdrawing effects from Cl substituents. Bandgap calculations (UV-Vis absorption edge) correlate with HOMO-LUMO levels for organic semiconductor applications .

Critical Analysis of Evidence

- Contradictions : highlights trifluoromethyl groups enhancing solubility, but dichlorophenyl analogs (this compound) show lower solubility due to higher logP. This necessitates formulation strategies (e.g., nanoemulsions) for in vivo studies .

- Gaps : No direct data on this compound’s metabolic stability; inferences are drawn from structurally related esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.